molecular formula C5H4FIN2 B6325086 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% CAS No. 1087074-34-7

6-Fluoro-4-iodo-pyridin-3-ylamine, 95%

Cat. No. B6325086
CAS RN: 1087074-34-7
M. Wt: 238.00 g/mol
InChI Key: XWYBMCCCOJQFBM-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodo-pyridin-3-ylamine is a chemical compound with the molecular formula C5H4FIN2 . It has gained significant attention in the field of chemistry and life sciences due to its properties and potential applications.


Synthesis Analysis

The synthesis of fluorinated pyridines like 6-Fluoro-4-iodo-pyridin-3-ylamine often involves methods such as the Umemoto reaction and Balts-Schiemann reaction . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-iodo-pyridin-3-ylamine is represented by the formula C5H4FIN2 . The molecular weight of this compound is 238.00 g/mol.


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-4-iodo-pyridin-3-ylamine include its molecular formula C5H4FIN2, and molecular weight 238 . More specific properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

6-Fluoro-4-iodo-pyridin-3-ylamine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various heterocyclic compounds, including 5-fluoro-4-iodo-pyridin-3-yl-pyridines and 5-fluoro-4-iodo-pyridin-3-yl-thiophenes. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, including 5-fluoro-4-iodo-pyridin-3-yl-thiophenes and 5-fluoro-4-iodo-pyridin-3-yl-pyridines. In addition, 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% is not well understood. It is believed that the compound acts as an electron acceptor, which can react with electron-rich molecules to form covalent bonds. This reaction can lead to the formation of new compounds, which can have various biological activities. In addition, 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% are not well understood. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. In addition, it has been shown to have antiviral, anti-inflammatory, and antifungal activities. It has also been shown to have an effect on the metabolism of certain drugs, such as anticonvulsants and antibiotics.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% in lab experiments is its versatility. It can be used in a variety of synthetic reactions and can be used to synthesize a variety of heterocyclic compounds. In addition, it can be used as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes.
However, there are some limitations to using 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% in lab experiments. It is a relatively expensive compound and can be difficult to obtain. In addition, it is not very stable and can easily decompose in the presence of light or heat.

Future Directions

The future directions for 6-Fluoro-4-iodo-pyridin-3-ylamine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. In addition, it could be used to synthesize a variety of heterocyclic compounds, which could be used in the synthesis of new drugs. Finally, it could be used as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical processes.

properties

IUPAC Name

6-fluoro-4-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYBMCCCOJQFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(6-Fluoro-4-iodopyridin-3-yl)-carbamic acid tert-butyl ester (1.75 g, 5.18 mmol) was dissolved in DCM (25 mL) and TFA (5 mL) added. The mixture was stirred at ambient temperature for 1 h and then evaporated in vacuo. The resultant residue was treated with saturated aqueous sodium hydrogen carbonate solution (25 mL), diluted with water (100 mL) and extracted into ethyl acetate (2×100 mL). The organic layer was separated, dried over sodium sulfate, filtered and evaporated in vacuo to afford the title compound as an orange oil, which crystallized on standing (1.23 g, 99%). 1H NMR (CDCl3, 300 MHz): 7.61 (d, J=1.6 Hz, 1H), 7.28-7.25 (m, 1H), 3.99 (s, 2H). LCMS (Method B): RT=2.52 min, M+H+=239.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve tert-butyl 6-fluoro-4-iodopyridin-3-ylcarbamate (1.47 g, 4.35 mmol) in DCM (20 mL). Add trifluoroacetic acid (TFA) (20 mL). Stir at RT under N2 for 2 h. Remove the solvent under reduced pressure. Dry in vacuo to afford 6-fluoro-4-iodopyridin-3-amine in TFA salt (1.02 g, 99%) with 100% HPLC purity. MS (ES) m/z 239 [M+1]+.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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